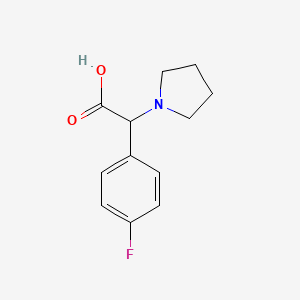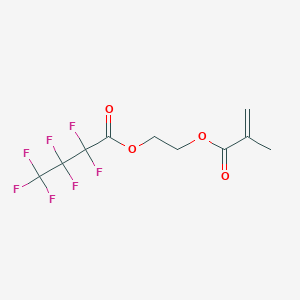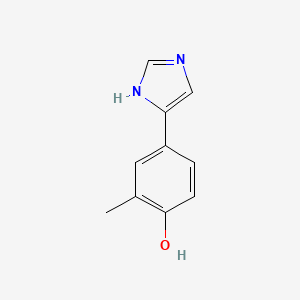
2,5-Furandione, 3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Furandione, 3-(1-methylethyl)-, also known by its chemical formula C7H8O3, is an organic compound with a molecular weight of 140.1366 g/mol . This compound is a derivative of furandione, characterized by the presence of an isopropyl group at the third position of the furan ring. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Furandione, 3-(1-methylethyl)- can be synthesized from cis-butenedioic anhydride and mercury, (1-methylethyl) (nitrato-O)- (9CI) . The reaction involves the introduction of the isopropyl group to the furan ring, followed by cyclization to form the furandione structure. The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2,5-Furandione, 3-(1-methylethyl)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of catalysts and advanced reaction vessels helps in achieving the desired purity and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Furandione, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furandione to dihydrofuran derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydrofuran derivatives, and substituted furandiones, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Furandione, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2,5-Furandione, 3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandione, 3-methyl-: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Maleic anhydride: A simpler anhydride with no substituents on the furan ring.
Citraconic anhydride: Another derivative with a methyl group on the furan ring.
Uniqueness
2,5-Furandione, 3-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the isopropyl group enhances reactivity or stability.
Eigenschaften
CAS-Nummer |
64198-15-8 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
3-propan-2-ylfuran-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
QSWLSAYLEATCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)







![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
